(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid
Description
(4-Aminotetrahydropyran-2-yl)methanol;1/2 oxalic acid is a compound comprising a tetrahydropyran ring substituted with an amine group at position 4 and a hydroxymethyl group at position 2, co-crystallized with oxalic acid in a 1:0.5 molar ratio. The tetrahydropyran scaffold is a six-membered oxygen-containing heterocycle, and the inclusion of oxalic acid likely enhances its stability or modulates solubility.
Properties
IUPAC Name |
(4-aminooxan-2-yl)methanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO2.C2H2O4/c2*7-5-1-2-9-6(3-5)4-8;3-1(4)2(5)6/h2*5-6,8H,1-4,7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYSUZDZHSDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)CO.C1COC(CC1N)CO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydropyran Core Structure
The tetrahydropyran ring serves as the foundational scaffold for the target compound. Industrial processes typically employ 4-substituted tetrahydropyran derivatives as starting materials. For instance, 4-hydrazinotetrahydropyran compounds are synthesized via nucleophilic substitution reactions between 4-substituted tetrahydropyran precursors and hydrazine . Key reaction parameters include:
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Solvent System : Water or alcohols (methanol, ethanol, isopropyl alcohol) are preferred due to their compatibility with hydrazine .
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Temperature : Reactions are conducted at 50–100°C under inert gas atmospheres to prevent oxidation .
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Workup : The resulting 4-hydrazinotetrahydropyran intermediate is isolated through filtration or concentration and used directly in subsequent steps .
For example, 4-hydrazino-2-methyltetrahydropyran hydrochloride is synthesized by reacting 2-methyltetrahydropyran-4-sulfonate with hydrazine in methanol, achieving a 55% isolated yield after recrystallization .
Catalytic Decomposition to Introduce the Amino Group
The conversion of the hydrazino group to an amino group is achieved via catalytic decomposition. Raney nickel or noble metal catalysts (e.g., palladium on carbon) are employed under hydrogen-rich conditions . Critical parameters include:
Post-reaction, amines such as pentaethylenehexamine are added to sequester residual catalysts, followed by recrystallization from ethanol-toluene mixtures to isolate the 4-aminotetrahydropyran compound . For instance, 4-amino-2-methyltetrahydropyran is obtained in 81% yield using this method .
Salt Formation with Oxalic Acid
The final step involves forming the 1:2 oxalic acid salt to improve stability and crystallinity. A representative procedure from industrial-scale syntheses includes:
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Acid-Base Reaction : The free base (4-aminotetrahydropyran-2-yl)methanol is combined with oxalic acid dihydrate in a 2:1 molar ratio .
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Solvent System : Acetone-isopropyl acetate mixtures (1:2 v/v) are used to precipitate the salt .
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Isolation : The slurry is filtered, washed with cold isopropyl acetate, and dried under vacuum to yield the final product .
Key Data :
Chemical Reactions Analysis
Types of Reactions
(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for understanding enzyme mechanisms.
Mechanism of Action
The mechanism of action of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Tetrahydropyran Derivatives
The closest analog in the evidence is (4-Aminopyridin-2-yl)methanol hydrochloride (CAS: 1354940-95-6), a pyridine derivative with an amine and hydroxymethyl group . Key differences include:
- Ring Structure : Pyridine (aromatic, nitrogen-containing) vs. tetrahydropyran (saturated, oxygen-containing).
- Counterion : Hydrochloride vs. oxalic acid.
- Physicochemical Properties : Pyridine derivatives typically exhibit higher basicity due to aromatic nitrogen, whereas tetrahydropyran derivatives may have improved solubility in polar solvents due to the oxygen atom.
Co-Crystals/Salts with Dicarboxylic Acids
Oxalic acid (H₂C₂O₄) is a diprotic acid used in co-crystals for its strong hydrogen-bonding capacity. Comparisons with other acids:
- Acetic Acid (CH₃COOH): Monoprotic, weaker acidity (pKa ~4.76 vs. oxalic acid’s pKa₁ ~1.25). Co-crystals with acetic acid may exhibit lower thermal stability and solubility .
- Sulfuric Acid (H₂SO₄) : Diprotic and stronger (pKa₁ ~-3), but corrosive. Evidence shows sulfuric acid enhances hematite dissolution more effectively than oxalic acid, highlighting oxalic acid’s balance of acidity and safety in pharmaceutical applications .
Data Tables
Table 1: Comparison of Structural Analogs
Table 2: Acid Comparison in Co-Crystal Formation
| Acid | pKa₁ | pKa₂ | Applications |
|---|---|---|---|
| Oxalic acid | 1.25 | 4.14 | Pharmaceuticals, metal cleaning |
| Acetic acid | 4.76 | N/A | Food additives, solvents |
| Sulfuric acid | -3 | 1.99 | Industrial cleaning (corrosive) |
Research Findings and Implications
- Oxalic Acid Synergy: In rumen studies, oxalic acid interacts with microbial communities (e.g., Prevotella, Selenomonas) to modulate VFA profiles and gas production, suggesting its utility in drug formulations requiring controlled release .
- Structural Stability : Co-crystals with oxalic acid may offer improved shelf-life compared to hydrochloride salts, as diprotic acids provide stronger lattice stabilization .
Biological Activity
The compound (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalic acid is a derivative of tetrahydropyran, which is a six-membered cyclic ether. This compound features an amino group and a methanol moiety, along with oxalic acid as a counterion. The biological activity of this compound is of significant interest due to its potential therapeutic applications.
Chemical Structure
The chemical structure of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalic acid can be represented as follows:
This structure includes:
- A tetrahydropyran ring.
- An amino group at the 4-position.
- A methanol group at the 2-position.
- An oxalic acid component.
Biological Activity Overview
Research indicates that compounds derived from 4-aminotetrahydropyran exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antimicrobial agents.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy .
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity in vitro against human cancer cell lines, particularly in breast cancer models like MCF-7 and MDA-MB-231 .
Antimicrobial Studies
A study conducted on derivatives of tetrahydropyran showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
Cytotoxicity and Antiproliferative Activity
In vitro studies have assessed the cytotoxic effects of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalic acid on various human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 4.3 | 19.3 |
| MDA-MB-231 | 5.0 | 3.7 |
| HeLa | 10.0 | 2.0 |
These results indicate that the compound exhibits selective cytotoxicity towards breast cancer cells compared to normal cells, suggesting a favorable therapeutic profile .
The biological activity of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalic acid may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that this compound may cause cell cycle arrest at specific phases, preventing further division of cancer cells.
Q & A
Q. What are the optimal synthetic conditions for preparing (4-Aminotetrahydropyran-2-yl)methanol derivatives?
Methodological Answer: Derivatives of tetrahydropyran-containing compounds are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous structures (e.g., 4-substituted tetrahydropyrans) are synthesized by refluxing precursors (e.g., 0.01 mol of starting material) in ethanol/water mixtures for 6–8 hours, followed by recrystallization from ethanol to isolate products . Key parameters include:
- Reaction Time : 6–8 hours under reflux.
- Solvent System : Ethanol with trace water to enhance solubility of polar intermediates.
- Workup : Ice-water quenching to precipitate products, followed by ethanol recrystallization for purity.
Note: Adjust stoichiometry of oxalic acid (1/2 equivalent) to ensure proper salt formation, as seen in analogous hemioxalate syntheses .
Q. How can the structural integrity of the oxalic acid co-crystal be confirmed?
Methodological Answer: Co-crystal formation is validated using:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves hydrogen-bonding patterns between the tetrahydropyran moiety and oxalic acid.
- Thermogravimetric Analysis (TGA) : Detects mass loss corresponding to oxalic acid decomposition (~150–200°C).
- FT-IR Spectroscopy : Identifies characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) from oxalic acid and N–H bends (4-amine group at ~1600 cm⁻¹) .
Q. What storage conditions ensure compound stability?
Methodological Answer: Tetrahydropyran derivatives with amine and alcohol functionalities are hygroscopic and prone to oxidation. Recommended protocols:
- Temperature : Store at –20°C in amber vials.
- Atmosphere : Under inert gas (N₂ or Ar) to prevent amine oxidation.
- Solubility Considerations : Lyophilize if stored in polar solvents (e.g., ethanol) to avoid hydrolysis .
Advanced Research Questions
Q. How does oxalic acid influence the compound’s crystallinity and bioavailability?
Methodological Answer: Oxalic acid acts as a counterion to improve crystallinity and modulate solubility:
- Crystallinity : The acidic protons of oxalic acid form hydrogen bonds with the methanol and amine groups, stabilizing the lattice. This is critical for reproducibility in polymorph screening .
- Bioavailability : Co-crystallization reduces log P (lipophilicity) by introducing polar carboxylate groups, enhancing aqueous solubility. Quantify via HPLC solubility assays (e.g., using acetonitrile/water gradients with 0.1% TFA) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer: Common impurities include:
- Residual Solvents : Ethanol or acetonitrile (from synthesis), detectable via GC-MS with a DB-5 column.
- Oxidation Byproducts : N-Oxides or aldehydes (from amine or alcohol degradation). Use HPLC-DAD at 254 nm with a C18 column and gradient elution (0.1% FA in water/acetonitrile) .
Advanced Tip: Employ LC-HRMS (High-Resolution Mass Spectrometry) with electrospray ionization (ESI+) to differentiate isobaric impurities.
Q. How to resolve contradictions in reaction yields reported for similar tetrahydropyran derivatives?
Methodological Answer: Yield discrepancies often stem from:
- Steric Effects : Bulky substituents (e.g., 4-amine vs. 4-methoxy groups) hinder nucleophilic attack. Compare kinetics via Arrhenius plots (e.g., rate constants at 60–80°C) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered reactions vs. ethanol .
- Catalytic Additives : Trace acids (e.g., TFA) or bases (TEA) can shift equilibrium in condensation steps. Optimize via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
